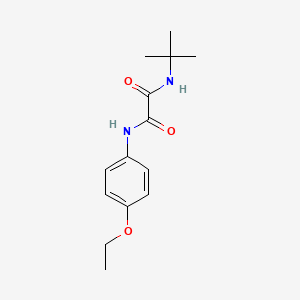

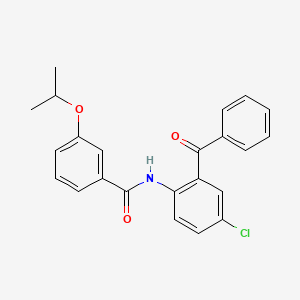

![molecular formula C19H20N4O2S B5174202 2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5174202.png)

2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide represents a compound of significant interest within the chemical and pharmaceutical research communities. This interest stems largely from the compound's potential in various biological applications, although our focus will specifically exclude its pharmacological aspects.

Synthesis Analysis

The synthesis process for derivatives similar to 2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide often involves multi-step reactions starting from specific aryl or aralkyl organic acids. These precursors are converted through esterification, hydrazidation, and subsequent cyclization to yield the desired compounds. For instance, a series of compounds were synthesized by reacting 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH), showcasing a method that might closely align with the synthesis of our compound of interest (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those similar to our compound of interest, is characterized by specific functional groups and their spatial arrangement. For example, the morpholine ring typically adopts a chair conformation, while the benzimidazole ring system is nearly planar, contributing to the compound's unique chemical behavior (Yoon et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving benzimidazole derivatives can vary widely but often include nucleophilic substitution reactions, reductive cyclizations, and interactions with various reagents to form new compounds with distinct chemical properties. These reactions are fundamental to modifying the core structure for specific applications (Łączkowski, 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystal structure, are influenced by the specific substituents and their arrangement. For instance, certain derivatives demonstrate high aqueous solubility and distinct crystal packing arrangements, which are crucial for their biological application and formulation (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and pKa values, are key to understanding the behavior of benzimidazole derivatives in various environments. For example, the acidity constants (pKa) of certain N-(benzothiazole-2-yl)acetamide derivatives have been determined, highlighting the importance of the nitrogen atoms in the imidazole and benzothiazole rings for protonation processes (Duran & Canbaz, 2013).

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c24-18(13-26-19-21-16-3-1-2-4-17(16)22-19)20-14-5-7-15(8-6-14)23-9-11-25-12-10-23/h1-8H,9-13H2,(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSYJMYIXPUELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5174130.png)

![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5174139.png)

![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)

![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5174177.png)

![ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5174208.png)

![4-methyl-N-[4-(4-morpholinyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5174210.png)